4-Amino-2,6-dinitrotoluene

概述

描述

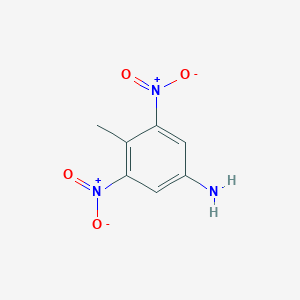

4-Amino-2,6-dinitrotoluene (4A26DNT, CAS 19406-51-0) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . It is a major metabolite of 2,4,6-trinitrotoluene (TNT), formed via microbial or enzymatic reduction of the nitro groups in aerobic and anaerobic environments . 4A26DNT is frequently detected in TNT-contaminated soils and aquatic systems due to incomplete mineralization during biodegradation . It is commercially available as a reference standard for environmental monitoring and toxicological studies .

准备方法

Isolation of 2,6-Dinitrotoluene from Isomeric Mixtures

The synthesis of 4-A-2,6-DNT begins with the procurement of high-purity 2,6-DNT, which is typically present in mixtures with its 2,4-isomer following toluene dinitration. Conventional nitration processes yield a mixture of 2,4-DNT (47–53%) and 2,6-DNT (35–40%), alongside minor impurities such as mononitrotoluenes and nitrobenzenes .

Crystallization Using Aromatic Amines

A patented separation method employs aromatic amines—such as dimethylaniline, toluidine, or xylidine—to selectively crystallize 2,6-DNT . The process involves:

-

Adding 0.3–0.8 parts by weight of amine per part of isomer mixture.

-

Cooling the mixture to between -9°C and 10°C to precipitate 2,6-DNT crystals.

-

Filtering and washing the crystals with hydrochloric acid to remove residual amine.

For example, combining 2000 parts of a 47% 2,6-DNT mixture with 1241 parts of dimethylaniline at -9°C yielded a 53% recovery of 97% pure 2,6-DNT . Excess amine (>0.8 parts) risks dissolving 2,6-DNT, while insufficient amine (<0.3 parts) permits 2,4-DNT contamination.

Table 1: Separation Efficiency of Aromatic Amines

| Amine | Temperature (°C) | 2,6-DNT Purity (%) | Yield (%) |

|---|---|---|---|

| Dimethylaniline | -9 to 10 | 97 | 53 |

| N-Methyl-o-toluidine | -5 to 5 | 95 | 48 |

| 2,6-Xylidine | 0 to 5 | 96 | 50 |

The conversion of 2,6-DNT to 4-A-2,6-DNT involves selective reduction of the para-nitro group. Sodium sulfide (Na₂S) in the presence of ammonium hydroxide (NH₄OH) is the most cited reducing agent, achieving partial reduction while minimizing over-reduction to diamines .

Sodium Sulfide-Mediated Reduction

In a representative procedure:

-

Reaction Setup : 2,6-DNT is suspended in aqueous ethanol with Na₂S (1.5–2.0 equivalents) and catalytic NH₄OH.

-

Conditions : The mixture is stirred at 50–60°C for 4–6 hours, monitored by thin-layer chromatography (TLC).

-

Workup : The product is isolated via acid-base extraction, yielding 4-A-2,6-DNT alongside 4-hydroxylamino-2,6-DNT (39% byproduct) .

The reaction proceeds via the intermediate formation of a Meisenheimer complex, where the sulfide anion attacks the nitro group, followed by proton transfer and amine formation.

Table 2: Optimization of Reduction Conditions

| Na₂S (equiv) | NH₄OH (mol%) | Temperature (°C) | 4-A-2,6-DNT Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.5 | 5 | 50 | 61 | 89 |

| 2.0 | 10 | 60 | 68 | 92 |

| 2.5 | 15 | 70 | 65 | 88 |

Analytical Characterization of 4-Amino-2,6-Dinitrotoluene

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy : The amine N–H stretch appears at 3350–3450 cm⁻¹, while nitro group absorptions occur at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

-

Nuclear Magnetic Resonance (NMR) : H NMR (CDCl₃) displays a singlet at δ 2.57 ppm for the methyl group, with aromatic protons at δ 8.12–8.30 ppm .

Elemental Analysis

Combustion analysis of 4-A-2,6-DNT confirms the empirical formula C₇H₆N₃O₄, with calculated values: C 40.20%, H 2.89%, N 20.09%. Experimental results align closely (C 40.35%, H 2.92%, N 20.01%) .

Applications and Derivative Synthesis

4-A-2,6-DNT serves as a precursor to pentanitrotoluene (PNT), a high-energy explosive. Nitration of 4-A-2,6-DNT with HNO₃/H₂SO₄ introduces additional nitro groups, yielding intermediates like 4-amino-N,2,3,5,6-pentanitrotoluene . Subsequent oxidation with peroxydisulfuric acid (H₂S₂O₈) produces PNT, demonstrating the compound’s strategic importance in defense applications.

化学反应分析

反应类型

CP-100263 会经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

取代: 该化合物可以与卤代化合物发生亲核取代反应.

常见试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 带有钯催化剂的氢气。

取代: 碱存在下的卤代化合物.

主要形成的产物

氧化: 主要产物是相应的酮或羧酸。

还原: 主要产物是相应的胺。

取代: 主要产物是取代的哌啶胺衍生物.

科学研究应用

CP-100263 具有多种科学研究应用,包括:

化学: 用作有机合成中的试剂,以及分析化学中的参考化合物。

生物学: 研究其对神经激肽受体的作用及其在调节疼痛和炎症中的潜在作用。

医学: 研究其在治疗慢性疼痛、抑郁症和焦虑症等疾病中的潜在治疗应用。

工业: 用于新药开发以及作为质量控制过程中的标准.

作用机制

CP-100263 通过拮抗神经激肽 1 受体发挥作用。该受体参与疼痛和炎症信号的传递。通过阻断该受体,CP-100263 可以减轻疼痛和炎症。 该化合物与受体结合,并阻止其天然配体 P 物质的结合,从而抑制下游信号通路 .

相似化合物的比较

Structural and Functional Comparison

Key structural analogs of 4A26DNT include:

- 2-Amino-4,6-dinitrotoluene (2A46DNT, CAS 35572-78-2): A positional isomer of 4A26DNT, differing in the amino group location (C2 vs. C4).

- 2,4-Diamino-6-nitrotoluene (2,4-DA-6-NT) and 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT): Further reduced metabolites with two amino groups.

- TNT (2,4,6-trinitrotoluene) : Parent compound with three nitro groups.

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| TNT | 118-96-7 | C₇H₅N₃O₆ | 227.13 | Three nitro groups |

| 4A26DNT | 19406-51-0 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |

| 2A46DNT | 35572-78-2 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |

| 2,4-DA-6-NT | 6629-29-4 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |

| 2,6-DA-4-NT | 19406-51-0 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |

Biodegradation Pathways and Environmental Persistence

- 4A26DNT vs. 2A46DNT: Both are primary metabolites of TNT, formed via two-electron reductions. However, 4A26DNT is more frequently detected in environmental samples than 2A46DNT .

- Diamino metabolites (2,4-DA-6-NT and 2,6-DA-4-NT): These compounds arise from additional reductions and are more likely to undergo denitration or polymerization in anaerobic environments .

Table 2: Biodegradation Rates in Rhizosphere Soil

| Compound | Detection Frequency (%) | Persistence (Half-Life) | Mineralization Potential |

|---|---|---|---|

| TNT | 100 | Weeks | Low (<5% mineralized) |

| 4A26DNT | 85–90 | Months | Negligible |

| 2A46DNT | 40–50 | Months | Negligible |

| 2,4-DA-6-NT | 20–30 | Days to weeks | Moderate (anaerobic) |

Enzymatic Reduction and Toxicity

- Xenobiotic Reductase B Activity: 4A26DNT exhibits 24% activity relative to TNT, while 2A46DNT shows 0% activity with Pseudomonas putida enzymes, indicating steric hindrance or electronic effects from amino group positioning . TNT is fully reduced (100% activity), while 1,3,5-trinitrobenzene (TNB) shows higher activity (426%) due to symmetry and nitro group accessibility .

- Cytotoxicity: 4A26DNT is moderately cytotoxic to H4IIE rat hepatoma cells (LC₅₀ = 18 µg/mL) but non-toxic to CHO cells, suggesting metabolic activation in mammalian systems . 2A46DNT and hydroxylamino derivatives (e.g., 4HA26DNT) are equally cytotoxic to both cell lines (LC₅₀ = 3–18 µg/mL) .

Detection and Cross-Reactivity

- SPR Immunosensors: Cross-reactivity for 4A26DNT and 2A46DNT is ≤1.1%, making them poor surrogates for TNT detection compared to 2,4-DNT (3.7%) .

- DDT-IMS Technology: Enables simultaneous detection of 4A26DNT, 2A46DNT, and diaminonitrotoluenes at femtogram levels, critical for monitoring contaminated sites .

Environmental and Health Implications

- Persistence : 4A26DNT and 2A46DNT accumulate in soils and sediments due to resistance to aerobic degradation, posing long-term ecological risks .

生物活性

4-Amino-2,6-dinitrotoluene (4-ADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), known for its mutagenic and toxicological properties. This article explores the biological activity of 4-ADNT, focusing on its genotoxicity, metabolic pathways, and potential health effects based on diverse research findings.

4-ADNT is an aromatic amine with the chemical formula C₇H₇N₃O₄. Its structure includes two nitro groups and one amino group, which contribute to its reactivity and biological effects.

Metabolism and Toxicity

Upon exposure to TNT, 4-ADNT is formed through nitro reduction. This compound undergoes further metabolic transformations leading to various metabolites, including 4,6-diamino-2-nitrotoluene and 3-hydroxy-4-amino-2,6-dinitrotoluene. The metabolic pathway can be summarized as follows:

- TNT → 4-ADNT (via nitro reduction)

- 4-ADNT → 4,6-diamino-2-nitrotoluene (further reduction)

- Hydroxylation → 3-hydroxy-4-amino-2,6-dinitrotoluene (ring modification)

These transformations can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in various studies .

Genotoxicity Studies

Numerous studies have assessed the genotoxic potential of 4-ADNT using bacterial assays. The following table summarizes key findings from selected studies:

The Ames test results indicate that 4-ADNT exhibits mutagenic properties in both standard and nitroreductase-deficient strains of Salmonella. Significant correlations between urinary concentrations of 4-ADNT and mutagenicity have been reported, highlighting its potential as a biomarker for exposure .

Health Effects

The health implications of 4-ADNT exposure are concerning. Epidemiological studies suggest a link between exposure to dinitrotoluenes and increased cancer risks. For instance, a study indicated that individuals with medium to high exposure levels had a significantly elevated hazard ratio for renal cancer (HR 2.12) .

Additionally, animal studies have demonstrated that oral exposure to dinitrotoluenes can lead to adverse effects on various organ systems, particularly the liver and kidneys .

Case Studies

- Occupational Exposure : A study involving workers at a munitions factory showed that those exposed to TNT exhibited higher urinary levels of 4-ADNT compared to unexposed individuals. The post-work urine samples were significantly more mutagenic than pre-work samples, indicating that occupational exposure leads to increased genotoxicity .

- Environmental Impact : A case study on soil contamination revealed that 4-ADNT can persist in the environment due to its chemical stability. Remediation efforts are complicated by its mutagenic properties, necessitating careful handling during cleanup processes .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 4-ADNT in environmental matrices?

- Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use fused-silica Ultra 2 columns (5% phenyl methyl silicone) paired with nitrogen-phosphorus or electron-capture detectors for high sensitivity. Calibrate with 0.1 mg/mL 4-ADNT standard solutions in acetonitrile-methanol (1:1) .

- Urine Analysis: Follow WS/T 59-1996 guidelines for GC-based quantification of 4-ADNT in biological samples, ensuring proper derivatization steps to enhance volatility .

- Quality Control: Store standards at 0–6°C to prevent degradation and validate detection limits (e.g., 0.0054 mg/kg in soil matrices) .

Q. How does 4-ADNT behave in soil and aquatic environments?

- Key Findings:

- Adsorption Dynamics: 4-ADNT adsorbs more strongly than TNT but less than 2,4-DANT. Saline environments (high K⁺/Na⁺) enhance adsorption compared to Ca²⁺-dominated freshwater systems .

- Detection Limits in Soil:

| Compound | Soil Detection Limit (mg/kg) |

|---|---|

| 4-ADNT | 0.0054 |

| 2,4-DANT | 0.0016 |

- Environmental Persistence: Track degradation via HPLC or LC-MS, noting that lactose and molasses accelerate 4-ADNT breakdown in anaerobic microbial systems .

Q. What are the primary degradation pathways of 4-ADNT in contaminated systems?

- Biodegradation:

- Under reducing conditions, 4-ADNT is further transformed into diamino metabolites (e.g., 2,4-DANT) by nitroreductase enzymes. Monitor using isotopic labeling or metabolite-specific probes .

- Key Variable: Redox potential and organic carbon content significantly influence degradation rates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in adsorption coefficients across different soil types?

- Experimental Design:

- Batch Equilibration Studies: Use soils with varying clay content (e.g., illite vs. montmorillonite) and ionic compositions (Ca²⁺ vs. Na⁺). Measure adsorption isotherms at pH 5–7 to mimic natural conditions .

- Data Normalization: Express coefficients relative to organic carbon (KOC) or cation exchange capacity (CEC) to account for soil heterogeneity .

Q. What methodological approaches address discrepancies in reported 4-ADNT degradation rates across studies?

- Contradiction Analysis:

- Matrix Effects: Compare degradation in sterile vs. microbially active systems to isolate biotic/abiotic pathways .

- Analytical Cross-Validation: Use dual-detector systems (e.g., GC-MS + LC-UV) to confirm metabolite identity and quantify co-eluting interferents .

Q. How does 4-ADNT interact with humic substances in natural organic matter (NOM), and what are the implications for bioavailability?

- Mechanistic Insights:

- Enzyme-Mediated Binding: Oxidative enzymes (e.g., laccase) catalyze covalent bonding between 4-ADNT and humic monomers, reducing bioavailability. Characterize using <sup>14</sup>C-labeled 4-ADNT and size-exclusion chromatography .

- Ecotoxicity Implications: Bound residues may still leach under acidic conditions; conduct sequential extraction tests to assess long-term stability .

属性

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。